3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound “3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a 1,4-benzodioxine moiety, which is a type of organic compound that is part of a larger class of compounds known as dioxins . The 1,4-benzodioxine moiety is attached to a sulfonyl group, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms . The molecule also contains a piperidinyl group, which is a type of cyclic amine, and a dihydropyrimidinone group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The 1,4-benzodioxine moiety is a cyclic structure with two oxygen atoms incorporated into the ring . The sulfonyl group is attached to one of the carbon atoms in the benzodioxine ring, and the piperidinyl group is attached to the sulfonyl group . The dihydropyrimidinone group is a six-membered ring with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The sulfonyl group could potentially undergo substitution reactions with nucleophiles, and the dihydropyrimidinone group could potentially undergo reactions at the carbonyl group .Scientific Research Applications
Synthesis and Antimicrobial Activity
One study detailed the synthesis of derivatives related to the mentioned compound, investigating their antimicrobial activity against pathogens affecting tomato plants, such as Xanthomonas axonopodis and Ralstonia solanacearum. This research highlights the compound's potential as a basis for developing antimicrobial agents, with specific derivatives showing significant activity compared to standard drugs like Chloramphenicol and Mancozeb (Vinaya et al., 2009).
Structural Analysis and Crystalline Forms
Another study presented a crystalline form of a compound structurally related to "3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one," focusing on its crystal structure. This work contributes to the understanding of the compound's molecular conformation, which is crucial for its pharmacological properties (Wang & Pan, 2006).
Anticancer and Antimicrobial Evaluation
Research on novel substituted dihydropyrimidines, including structures similar to the compound , has demonstrated promising in vitro anticancer and antimicrobial activities. This suggests potential applications in developing new therapeutic agents for treating cancer and infections (Rana et al., 2014).
Pharmacological Activities
A study explored the pharmacological activities of 2-dialkylaminobenzimidazoles, revealing compounds with antiarrhythmic, antiaggregation, and other activities. This indicates the versatility of compounds structurally related to "this compound" in pharmacological applications (Zhukovskaya et al., 2017).
Antitumor Activity
The synthesis and evaluation of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones underlined the antitumor potential of certain derivatives. One compound exhibited remarkable activity against a broad range of cancer cell lines, suggesting a significant therapeutic promise for related compounds (Insuasty et al., 2013).
Future Directions
Properties
IUPAC Name |
3-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-18-3-6-19-13-20(18)12-14-4-7-21(8-5-14)27(23,24)15-1-2-16-17(11-15)26-10-9-25-16/h1-3,6,11,13-14H,4-5,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVPTOMTPMXVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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